Ssioriside

Description

Contextualization within Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the isolation, identification, structure elucidation, and study of biologically active compounds produced by living organisms, particularly plants, microorganisms, and marine organisms. Research in this area is crucial for discovering novel chemical entities with diverse structures and potential applications. Plant-derived compounds, such as polyphenols, alkaloids, terpenes, and glycosides, represent a significant focus of natural product research. The investigation of these compounds contributes to understanding plant biochemistry, exploring biodiversity, and providing lead structures for various scientific pursuits. The study of compounds like Ssioriside fits squarely within this context, involving the systematic extraction, purification, and characterization of secondary metabolites from botanical sources.

Overview of Lignan (B3055560) Glycosides in Phytochemical Studies

Lignan glycosides constitute a significant class of natural products widely distributed in the plant kingdom. Structurally, lignans (B1203133) are formed by the oxidative coupling of two phenylpropane units (C6-C3). nih.govrsc.org Lignan glycosides are derivatives where a sugar molecule, such as glucose, xylose, or rhamnose, is attached to the lignan aglycone through a glycosidic bond. foodb.cahmdb.ca This glycosylation affects their solubility, bioavailability, and biological interactions. nih.gov

Phytochemical studies involving lignan glycosides typically employ a range of chromatographic techniques for their isolation from complex plant extracts, including column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC). chemfaces.comnih.govacs.org Structural elucidation relies heavily on spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy. nih.govacs.org These techniques allow researchers to determine the precise arrangement of atoms, the type and position of glycosidic linkages, and the stereochemistry of the molecule. The widespread occurrence and structural diversity of lignan glycosides make them a continuous subject of interest in phytochemical investigations aimed at cataloging plant metabolites and exploring their properties.

This compound, specifically, is identified as a lignan xyloside, indicating that its carbohydrate component is xylose. medchemexpress.commedchemexpress.com It has been isolated from various plant sources, highlighting its natural occurrence across different species. Early research on this compound involved its isolation and structural identification using spectral data. chemfaces.com

Detailed research findings related to this compound include its isolation from the barks of Prunus ssiori and Prunus padus. medchemexpress.commedchemexpress.com It has also been reported in the herbs of Prunus ssiori. chemfaces.comnaver.com Further phytochemical studies have identified this compound in other plant species, such as Rhododendron mucronulatum and Machilus robusta. chemfaces.com More recently, this compound has been detected in Vaccinium uliginosum and Vaccinium myrtillus (bilberry) stems and leaves. mdpi.com

Research has also explored certain properties of this compound. Studies have indicated that this compound shows moderate antioxidant activity when assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical assay. chemfaces.comnaver.com Additionally, this compound has been evaluated for its inhibitory effects on certain enzymes, showing moderate inhibition of the α-glucosidase enzyme in one study. uri.edu

The basic chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| CAS Number | 126882-53-9 | chemfaces.comnih.govnih.gov |

| Molecular Formula | C27H38O12 | nih.govnih.govvulcanchem.com |

| Molecular Weight | 554.6 g/mol (or 554.58) | medchemexpress.comnih.govvulcanchem.com |

| PubChem CID | 14521028 | nih.govnih.govuni.lu |

| Classification | Lignan Glycoside (xyloside) | foodb.cahmdb.camedchemexpress.com |

This compound has been isolated from the following natural sources:

| Plant Species | Source Part(s) | Reference |

| Prunus ssiori | Barks, Herbs | chemfaces.commedchemexpress.comnaver.com |

| Prunus padus | Barks | medchemexpress.commedchemexpress.com |

| Rhododendron mucronulatum | Stem | chemfaces.com |

| Machilus robusta | Ethanol extract | chemfaces.com |

| Vaccinium uliginosum | Stems and leaves | mdpi.com |

| Vaccinium myrtillus | Stems and leaves | mdpi.com |

Research findings regarding this compound's properties include:

| Property Studied | Assay/Method | Finding | Reference |

| Antioxidant activity | DPPH radical assay | Moderate activity | chemfaces.comnaver.com |

| α-glucosidase inhibition | In vitro enzyme inhibition assay | Moderate inhibition | uri.edu |

These studies contribute to the broader understanding of natural products and the potential range of properties exhibited by lignan glycosides.

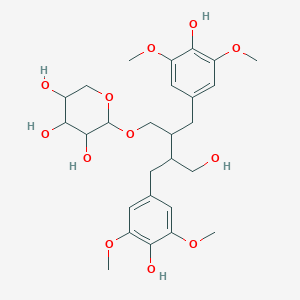

Structure

3D Structure

Propriétés

Numéro CAS |

126882-53-9 |

|---|---|

Formule moléculaire |

C27H38O12 |

Poids moléculaire |

554.6 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1 |

Clé InChI |

UTPBCUCEDIRSFI-KHLXKNNCSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |

SMILES canonique |

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |

Apparence |

Powder |

Origine du produit |

United States |

Occurrence and Natural Distribution of Ssioriside

Botanical Sources and Species Identification

Ssioriside has been successfully isolated from the root bark of Ulmus davidiana. In a study aimed at identifying compounds with potential effects on cellular senescence, this compound was one of 22 compounds isolated from this plant source.

The stem of Rhododendron mucronulatum has been identified as a source of this compound. Research focusing on the chemical constituents of this plant led to the isolation and identification of twelve compounds, including this compound, from the n-butanol soluble fraction of a 70% aqueous acetone (B3395972) extract.

The presence of this compound (isoquercitrin) in the bark of Prunus ssiori has been established through phytochemical investigations. A 1989 study focusing on lignan (B3055560) xylosides also reported the isolation of this flavonol glycoside from this species. researchgate.net

This compound, referred to as isoquercitrin, has been identified in the flowers of Prunus padus. lsmu.lt A comprehensive analysis of the plant's phenolic compounds confirmed its presence. Additionally, research on the fruit of P. padus has quantified the content of quercetin-3-glucoside. nih.gov

This compound is a known constituent of the twigs of Vaccinium oldhami. A 2007 study specifically investigating the lignan glycosides of this plant also resulted in the successful isolation and structural elucidation of this compound through spectroscopic analysis. researchgate.net

Rhododendron tomentosum has been shown to contain this compound, where it is often referred to as quercetin (B1663063) 3-O-glucoside or isoquercitrin. mdpi.comnih.govresearchgate.netthieme-connect.com Studies assessing the seasonal variation of phenolic compounds in this plant have quantified its presence, identifying it as one of the key flavonol glycosides in the species. nih.govresearchgate.netthieme-connect.com

Isolation and Purification Methodologies for Ssioriside

Extraction Techniques from Plant Biomass

The initial step in obtaining Ssioriside from plant sources is the extraction of the target compounds from the plant biomass. Various solvents and methods can be employed for this purpose, depending on the plant material and the desired yield. For instance, dried root bark of Ulmus davidiana var. japonica has been extracted with 70% methanol (B129727) under reflux conditions. This methanolic extract was then subjected to successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), yielding different solvent extracts biomolther.org. Another study on Rhododendron mucronulatum utilized a 70% aqueous acetone (B3395972) extract of the stem, followed by fractionation of the n-BuOH soluble portion chemfaces.com. Ethanol extracts of Machilus robusta have also been used for the isolation of lignans (B1203133), including this compound nih.gov. The choice of solvent aims to efficiently extract secondary metabolites like lignans while minimizing the co-extraction of interfering compounds nih.govnih.govvbspu.ac.in.

Chromatographic Separation Approaches

Following the initial extraction and partitioning, chromatographic techniques are crucial for separating this compound from the complex mixture of compounds present in the plant extract. A combination of different chromatographic methods is commonly employed to achieve sufficient purity.

Column Chromatography (Silica Gel, Sephadex LH-20, ODS C18)

Column chromatography is a widely used technique for the initial fractionation of plant extracts. Different stationary phases are utilized based on the chemical properties of the compounds being separated.

Silica (B1680970) Gel: Normal-phase silica gel chromatography is often employed in the early stages of purification, typically using solvent gradients of increasing polarity to elute compounds biomolther.orgcore.ac.uk. For example, n-hexane and ethyl acetate gradients have been used on silica gel columns for the fractionation of Ulmus davidiana extracts biomolther.org.

Sephadex LH-20: This dextran-based resin is effective for separating compounds based on a combination of size exclusion and reversed-phase mechanisms uri.edu. It is frequently used for the purification of polyphenolic compounds, including lignans. Isocratic elution with methanol is common for Sephadex LH-20 columns biomolther.org.

ODS C18 (Octadecyl Silica): This is a common stationary phase for reversed-phase chromatography, where separation is based on hydrophobic interactions wikipedia.orgchromtech.com. ODS C18 columns are used with mobile phases typically consisting of mixtures of water and organic solvents like methanol or acetonitrile, often in gradient mode biomolther.orgresearchgate.netmdpi.com.

Studies on Ulmus davidiana var. japonica have successfully utilized silica gel, Sephadex LH-20, and LiChroprep RP-18 (a reversed-phase silica gel) column chromatography in sequence to isolate various compounds, including lignans biomolther.org. Similarly, the isolation of this compound from Machilus robusta involved column chromatography over silica gel, Sephadex LH-20, and reversed-phase HPLC nih.gov.

High-Performance Liquid Chromatography (HPLC), including Preparative HPLC

HPLC is a powerful technique for achieving higher resolution separation and obtaining compounds in a purer form. Both analytical and preparative HPLC are used in the isolation of this compound.

Analytical HPLC is used for monitoring the separation process, analyzing fractions obtained from column chromatography, and assessing the purity of isolated compounds jst.go.jpnih.govuni.luchemicalbook.com. Preparative HPLC is employed to purify larger quantities of the target compound. This typically involves using larger columns and higher flow rates compared to analytical HPLC nih.govresearchgate.netmdpi.com.

In the isolation of this compound from Rhododendron tomentosum, semi-preparative reversed-phase HPLC was used to obtain pure preparations of individual lignans nih.govmdpi.com. The mobile phase composition and gradient are optimized to achieve effective separation of this compound from co-eluting compounds nih.govmdpi.com.

Reverse-Phase Chromatography Techniques

As highlighted in the previous sections, reversed-phase chromatography, particularly using ODS C18 stationary phases in both column chromatography and HPLC, is a key technique for purifying this compound biomolther.orgresearchgate.netmdpi.comnih.gov. This method separates compounds based on their hydrophobicity, with more hydrophobic compounds being retained longer on the non-polar stationary phase wikipedia.orgchromtech.com. Mobile phases typically consist of mixtures of water and organic solvents like methanol or acetonitrile, with the organic solvent concentration often increased during the separation to elute more hydrophobic compounds wikipedia.org.

Purity Assessment and Verification

After chromatographic separation, the purity of the isolated this compound is assessed and verified using various analytical techniques. HPLC is commonly used to determine the purity percentage of the final product chemicalbook.comacebiolab.com. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), including FABMS or ESI-MS, are used to confirm the structure of the isolated compound and verify its identity by comparing the obtained spectral data with literature values biomolther.orgnih.govchemfaces.comresearchgate.neturi.edunih.gov. The consistency of spectroscopic data with previously reported values for this compound is a crucial step in confirming the successful isolation and purification of the compound biomolther.org.

Structural Elucidation Techniques for Ssioriside

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a crucial tool in the structural elucidation of Ssioriside. mdpi.combiomolther.orgnih.govmdpi.comresearchgate.netnih.gov 1H and 13C NMR data provide insights into the types of protons and carbons present in the molecule and their chemical environments. mdpi.combiomolther.org

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are particularly valuable for establishing the connectivity between atoms. mdpi.comnih.govresearchgate.netnih.govresearchgate.netjst.go.jp HSQC experiments correlate proton signals with the carbons to which they are directly attached. mdpi.comnih.govnih.gov HMBC correlations reveal coupling between protons and carbons separated by two or three bonds, helping to piece together the molecular skeleton and identify the positions of substituents. mdpi.comnih.govnih.govresearchgate.net COSY experiments show correlations between coupled protons, indicating adjacent protons within the molecule. jst.go.jp

Detailed analysis of 1H and 13C NMR data, often compared with literature values for known related compounds, has been fundamental in confirming the structure of this compound. biomolther.org For instance, HMBC correlations have been used to confirm the attachment of the xyloside moiety to the aglycone. mdpi.comresearchgate.net

Mass Spectrometry (MS) and Related Techniques (HPLC-ESI-MS/MS, HPLC-HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for determining its elemental composition and structural subunits. Fast Atom Bombardment Mass Spectrometry (FABMS) has been reported for this compound, providing a molecular ion peak at m/z 554.2 [M]+. biomolther.org

Hyphenated techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) and High-Resolution Mass Spectrometry (HPLC-HRMS) are widely used in the analysis of complex plant extracts containing this compound. nih.govmdpi.comresearchgate.netnih.gov HPLC separates the components of the extract, while ESI-MS/MS provides molecular mass information and fragmentation data through the collision-induced dissociation of ions. nih.govmdpi.comresearchgate.netnih.gov This fragmentation pattern can reveal the presence of specific substructures, such as the loss of a hexose (B10828440) residue (162 Da) corresponding to the sugar moiety in glycosides like this compound. nih.gov HPLC-HRMS offers high mass accuracy, allowing for the determination of the precise elemental composition of the parent ion and its fragments. nih.govmdpi.comnih.govresearchgate.net

The combination of chromatographic separation and detailed mass analysis, including tandem mass spectra, aids in the confident identification of this compound within complex mixtures and provides supporting evidence for its proposed structure. nih.govmdpi.comresearchgate.netnih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. instruct-eric.orgnih.govlibretexts.orgwikipedia.org While spectroscopic data can elucidate the planar structure and relative stereochemistry, X-ray crystallography provides definitive information about the absolute stereochemistry. molaid.com Although this compound has been described as a yellow amorphous powder, suggesting it may not readily form crystals suitable for X-ray diffraction biomolther.org, this technique is generally considered the gold standard for absolute configuration determination when applicable. nih.govlibretexts.org

Spectroscopic Data Correlation and Chemical Derivatization for Structure Confirmation

The structural elucidation of this compound involves the comprehensive analysis and correlation of data obtained from various spectroscopic techniques, particularly NMR and MS. researchgate.netbiomolther.org Comparing the obtained spectroscopic data (e.g., chemical shifts, coupling constants, and fragmentation patterns) with those of known compounds, especially related lignan (B3055560) glycosides, is a crucial step in confirming the proposed structure. biomolther.org

In some cases, chemical derivatization may be employed to further confirm structural features or to facilitate spectroscopic analysis. Although specific chemical derivatization procedures for this compound were not detailed in the search results, this approach can involve reactions that modify specific functional groups, leading to predictable changes in spectroscopic data that support the assigned structure.

The combination of detailed spectroscopic analysis, correlation with known compounds, and potentially chemical modifications allows for the confident assignment and confirmation of the complex structure of this compound.

Antioxidant Activity Profiling

Antioxidant activity is the capacity of a compound to counteract oxidative stress caused by free radicals. Several in vitro assays are used to evaluate this property.

1,1-Diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radical Scavenging Assays

The DPPH assay is a common method for assessing the free radical scavenging activity of a compound. researchmap.jpaginganddisease.orgtargetmol.com It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable free radical DPPH, causing its decolorization which can be measured spectrophotometrically. researchmap.jpaginganddisease.orgkstudy.com A decrease in absorbance at 517 nm indicates that the DPPH radical is being scavenged. aginganddisease.orgkstudy.com The results are often expressed as IC₅₀ values, representing the concentration of the sample required to inhibit 50% of the DPPH radical. kstudy.com

Research indicates that this compound shows moderate antioxidant activity against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. mybiosource.combioscience.co.ukoncotarget.comvascularcell.com

Ferric Reducing Antioxidant Power (FRAP) Assays

The FRAP assay measures the ability of an antioxidant to reduce ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) in the presence of antioxidants. kstudy.comoncotarget.com This reduction is monitored by the formation of a colored complex, which absorbs light and can be measured spectrophotometrically. kstudy.com The FRAP method examines the capacity of antioxidant chemicals to reduce iron acid from Fe³⁺ to Fe²⁺ by an electron transfer process. kstudy.com

While FRAP is a standard method for evaluating antioxidant capacity, specific quantitative data detailing this compound's activity in FRAP assays was not available in the provided search results.

Cellular Senescence Modulation

Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stressors, including DNA damage, oxidative stress, and certain cytotoxic agents like Adriamycin (Doxorubicin). researchgate.net Senescent cells remain metabolically active and can contribute to tissue aging and age-related diseases. researchmap.jpresearchgate.net

Adriamycin (Doxorubicin) is a chemotherapeutic agent known to induce cellular senescence, often via DNA damage. researchgate.netresearchgate.net This induction of senescence by Doxorubicin has been observed in various cell types, including endothelial cells and fibroblasts. researchgate.net

Human Dermal Fibroblasts (HDFs) and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used cell models in cellular senescence research. vascularcell.com HUVECs, for instance, can undergo senescence in response to stress or repetitive culturing.

Senescence-Associated β-Galactosidase (SA-β-gal) is a widely accepted biomarker for identifying senescent cells in culture and tissue. researchmap.jpresearchgate.net SA-β-gal activity is attributed to increased lysosomal β-galactosidase, which can be detected at a suboptimal pH of 6.0, typically using a chromogenic substrate like X-Gal that produces a blue precipitate in senescent cells. researchmap.jpresearchgate.net

Inhibitory Effects on Adriamycin-Induced Cellular Senescence in Human Dermal Fibroblasts (HDFs)

Specific detailed research findings and data tables demonstrating this compound's inhibitory effects on Adriamycin-induced cellular senescence in Human Dermal Fibroblasts (HDFs) were not available in the provided search results.

Inhibitory Effects on Adriamycin-Induced Cellular Senescence in Human Umbilical Vein Endothelial Cells (HUVECs)

Specific detailed research findings and data tables demonstrating this compound's inhibitory effects on Adriamycin-induced cellular senescence in Human Umbilical Vein Endothelial Cells (HUVECs) were not available in the provided search results. Adriamycin is known to induce senescence in HUVECs, marked by increased SA-β-gal activity and upregulation of senescence markers.

Impact on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

Specific detailed research findings and data tables quantifying this compound's direct impact on Senescence-Associated β-Galactosidase (SA-β-gal) activity were not available in the provided search results. SA-β-gal activity is a key indicator of cellular senescence. researchmap.jpresearchgate.net

Enzyme Inhibition Profiling

Investigations into the enzymatic interactions of this compound have revealed its capacity to modulate the activity of certain key enzymes.

α-Glucosidase Inhibition

This compound has been evaluated for its inhibitory effect on the α-glucosidase enzyme. Alpha-glucosidase is an enzyme involved in the final step of carbohydrate digestion, breaking down complex carbohydrates into glucose for absorption. drugs.comwikipedia.orgmdpi.com Inhibition of this enzyme can slow down glucose absorption and help manage postprandial hyperglycemia. drugs.comwikipedia.orgmdpi.com In studies evaluating compounds isolated from the roots of Northern Highbush Blueberry, this compound demonstrated moderate inhibition of the α-glucosidase enzyme. uri.eduuri.edu The inhibitory activity was quantified, yielding an IC₅₀ value. uri.edu

| Compound | Enzyme | IC₅₀ (µM) |

| This compound | α-Glucosidase | 650 |

| Epigallocatechin | Tyrosinase | 2001 |

Table 1: α-Glucosidase and Tyrosinase Inhibitory Activity of Compounds from Vaccinium corymbosum Roots uri.edu

Anti-inflammatory Modulatory Effects

This compound has also been investigated for its potential to modulate inflammatory responses, specifically focusing on key pathways involved in the generation of inflammatory mediators and mast cell activity. biomolther.orgresearchgate.net

Inhibition of Cyclooxygenase-2 (COX-2) Dependent Prostaglandin (B15479496) Generation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammation by catalyzing the production of prostaglandins, which are potent inflammatory mediators. nih.govdrugs.comwikipedia.org Studies on compounds isolated from the root barks of Ulmus davidiana var. japonica have shown that this compound (identified as compound 15 in this research) inhibits cyclooxygenase-2 dependent prostaglandin generation. biomolther.orgresearchgate.net This inhibitory effect was observed to be concentration-dependent. biomolther.orgresearchgate.net

Inhibition of 5-Lipoxygenase (5-LOX) Dependent Leukotriene Generation

The 5-Lipoxygenase (5-LOX) enzyme is another crucial mediator in inflammatory processes, responsible for the biosynthesis of leukotrienes. biorxiv.orgmdpi.com Leukotrienes are lipid mediators that contribute to various inflammatory and allergic diseases. biorxiv.orgmdpi.com Research indicates that this compound (compound 15), isolated from Ulmus davidiana var. japonica, also inhibits 5-lipoxygenase dependent leukotriene generation. biomolther.orgresearchgate.net Similar to its effect on COX-2, the inhibition of 5-LOX by this compound was found to be concentration-dependent. biomolther.orgresearchgate.net

Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)

Mast cells are key players in allergic and inflammatory reactions, releasing a variety of mediators upon degranulation. smw.chfrontiersin.orgnih.govnih.gov Beta-hexosaminidase is an enzyme stored in mast cell granules and its release is a marker of mast cell degranulation. nih.govdiva-portal.org Investigations into the anti-inflammatory activity of compounds from Ulmus davidiana var. japonica revealed that this compound (compound 15) inhibited β-hexosaminidase release from bone marrow-derived mast cells. biomolther.orgresearchgate.net This finding suggests that this compound can modulate mast cell activity, thereby potentially mitigating inflammatory responses associated with mast cell degranulation. biomolther.orgresearchgate.net

Table of Compounds

Based on a comprehensive search, no scientific literature or data could be found for the chemical compound "Ssioriside." Consequently, it is not possible to provide information regarding its occurrence, natural distribution in Vaccinium myrtillus, or its intraspecies distribution within plant organs.

The search results did not yield any publications, databases, or articles that mention "this compound." Further searches for its presence in the specified plant, Vaccinium myrtillus, also returned no relevant information. Similarly, inquiries into the distribution of this compound in various plant organs were unsuccessful as the compound itself is not documented in the available scientific literature.

Therefore, the requested article on "this compound" cannot be generated due to the complete absence of information on this particular chemical compound.

Structure Activity Relationship Sar Studies of Ssioriside and Its Analogues

Identification of Key Structural Moieties Influencing Biological Activity

The biological activity of lignans (B1203133), including Ssioriside, is intrinsically linked to their distinct structural features. This compound possesses a dibenzylbutane skeleton substituted with methoxy (B1213986) and hydroxyl groups on the aromatic rings and a xylose sugar moiety attached as a glycoside ctdbase.orgnih.govwikipedia.org.

General SAR studies on various lignan (B3055560) classes suggest that the presence and position of hydroxyl and methoxyl groups on the aromatic rings significantly influence their biological properties, such as antioxidant, anti-inflammatory, and anti-tumor activities nih.gov. For instance, the presence of benzo-1,3-dioxole groups has been indicated as essential for the pancreatic lipase (B570770) inhibitory effects of certain lignans. Similarly, hydroxyl substitution at specific carbons in arylnaphthalene lignans can significantly increase anti-tumor activity, while a methoxyl group at the same position can lead to a decrease.

The glycosidic linkage, in this case, the attachment of xylose to the dibenzylbutane core in this compound, is another structural element that can impact solubility, bioavailability, and interaction with biological targets. Studies on other glycosylated natural products and lignans have shown that the sugar moiety can modulate activity.

While specific data correlating modifications of the this compound structure to changes in its reported activities (antioxidant, anti-senescence) are limited in the provided literature, the general principles of lignan SAR suggest that the pattern of oxygenation (hydroxyl and methoxyl groups) on the aromatic rings and the presence of the xylose unit are likely key structural determinants influencing its biological profile. Further dedicated SAR studies on this compound analogues would be necessary to precisely delineate the contribution of each structural moiety to its observed activities.

Comparative Analysis with Structurally Related Lignans

This compound's biological activities have been compared with those of other structurally related lignans, particularly in the context of antioxidant capacity. This compound is a lignan xyloside, related to aglycones like secoisolariciresinol (B192356) (a dibenzylbutane lignan) and other glycosides such as lyoniside (B1256259) (an aryltetraline lignan xyloside) ctdbase.orgnih.gov.

In studies evaluating antioxidant activity using methods like the DPPH assay, this compound has shown moderate activity. For example, one study reported this compound exhibiting moderate antioxidant capacity comparable to that of secoisolariciresinol and approximately 2 times greater than the antioxidant activity of a crude extract ctdbase.org. Another study also found this compound to have moderate activity against DPPH radicals, comparable to ascorbic acid ctdbase.org.

Comparisons with lyoniside, another lignan xyloside found in some of the same plant sources, have also been made. While both are glycosylated lignans, they belong to different structural classes (this compound is a dibenzylbutane, while lyoniside is an aryltetraline) ctdbase.org. Studies have compared their antioxidant capacities, finding them to exhibit moderate activity ctdbase.org. The differences in their core structures (dibenzylbutane versus aryltetraline) and the specific position and type of glycosylation can contribute to variations in their biological potency and target interactions.

The comparative data, although not extensive, suggest that the dibenzylbutane scaffold and the presence of the xylose moiety in this compound contribute to its antioxidant properties, with activity levels comparable to or exceeding those of some related lignans like secoisolariciresinol and lyoniside in certain assays ctdbase.org.

Further comparative studies involving a wider range of this compound analogues and other lignan classes with diverse biological targets would provide a more comprehensive understanding of the structural features that confer specific activities and the relative potency of this compound within the broader class of lignans.

Comparative Antioxidant Activity Data (DPPH Assay)

| Compound | IC₅₀ (µM) | Reference |

| This compound | 60 | ctdbase.org |

| Lyoniside | 112 | ctdbase.org |

| Secoisolariciresinol | Moderate | ctdbase.org |

| Ascorbic Acid | 36.9 | ctdbase.org |

Note: IC₅₀ values represent the concentration required for 50% inhibition of DPPH radicals. Lower values indicate higher antioxidant activity. The activity of secoisolariciresinol was described as moderate and compared qualitatively in the source ctdbase.org.

Biosynthetic Pathways of Lignan Glycosides Relevant to Ssioriside

General Biosynthesis of Lignans (B1203133) in Plants

Lignan (B3055560) biosynthesis begins with the amino acid phenylalanine. ontosight.ainih.govuni.lunih.gov Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. ontosight.ainih.govnih.gov Cinnamic acid undergoes hydroxylation catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. ontosight.ainih.govnih.gov Further enzymatic steps, including the action of 4-coumarate:CoA ligase (4CL) and subsequent reductions and methylations, lead to the formation of monolignols, such as coniferyl alcohol. ontosight.ainih.govnih.gov

A key step in lignan biosynthesis is the stereoselective coupling of two monolignol radicals, a process mediated by dirigent proteins (DIR). ontosight.ainih.govuni.luresearchgate.net This coupling of coniferyl alcohol units, guided by DIR proteins, leads to the formation of pinoresinol (B1678388), a central intermediate in the biosynthesis of various lignan classes. nih.govuni.luthegoodscentscompany.comcdutcm.edu.cn The phenylpropanoid pathway and the initial dimerization step are fundamental to the production of the lignan scaffold.

Enzymatic Steps and Precursors Leading to Secoisolariciresinol-Type Lignans

Secoisolariciresinol (B192356) (SECO), a dibenzylbutane lignan, is a crucial precursor in the biosynthesis of many lignans and serves as the aglycone for secoisolariciresinol diglucoside (SDG), a well-studied lignan glycoside structurally related to Ssioriside. nih.goviarc.frnih.gov The pathway from pinoresinol to secoisolariciresinol involves the action of pinoresinol-lariciresinol reductase (PLR). ontosight.ainih.govthegoodscentscompany.comcdutcm.edu.cnuni.lu PLR catalyzes a two-step reduction, converting pinoresinol first to lariciresinol (B1674508) and then to secoisolariciresinol. nih.govthegoodscentscompany.com

In flaxseed (Linum usitatissimum), where SDG is abundant, specific PLR enzymes like LuPLR1 are responsible for the biosynthesis of (+)-secoisolariciresinol. cdutcm.edu.cn Secoisolariciresinol can also be further metabolized; for instance, secoisolariciresinol dehydrogenase (SDH) can oxidize SECO to form matairesinol, a dibenzyllactone lignan, indicating SECO as a branch point in lignan metabolism. nih.govthegoodscentscompany.comuni.lu

For this compound, identified as 5-methoxysecoisolariciresinol 9-xyloside, the aglycone is 5-methoxysecoisolariciresinol. thegoodscentscompany.com The biosynthesis of this methoxylated aglycone would likely involve similar enzymatic steps as the formation of secoisolariciresinol, with an additional O-methylation step occurring at the 5-position of one or both of the phenylpropanoid units at some point in the pathway, potentially catalyzed by an O-methyltransferase enzyme.

Glycosylation Mechanisms in this compound Formation

Glycosylation is a vital modification in plant secondary metabolism, increasing the solubility, stability, and storage potential of many compounds, including lignans. ontosight.ainih.govnih.gov This process is primarily catalyzed by a superfamily of enzymes known as UDP-glycosyltransferases (UGTs). ontosight.ainih.goviarc.frnih.govuni.lunih.gov UGTs facilitate the transfer of an activated sugar moiety, typically from a UDP-sugar (such as UDP-glucose or UDP-xylose), to a specific acceptor molecule, in this case, the aglycone 5-methoxysecoisolariciresinol. ontosight.ainih.govnih.gov

In the context of secoisolariciresinol glycosides, UGT74S1 in flax has been shown to catalyze the glucosylation of secoisolariciresinol to form secoisolariciresinol monoglucoside (SMG) and subsequently secoisolariciresinol diglucoside (SDG), utilizing UDP-glucose as the sugar donor. ontosight.ainih.govnih.govuni.lu

Since this compound is specifically identified as a xyloside thegoodscentscompany.com, its formation involves the transfer of a xylose unit to the 5-methoxysecoisolariciresinol aglycone. This reaction would be catalyzed by a specific UGT enzyme that recognizes UDP-xylose as the sugar donor and 5-methoxysecoisolariciresinol as the acceptor molecule, attaching the xylose moiety, likely at the 9-hydroxyl position as indicated by its identification as 5-methoxysecoisolariciresinol 9-xyloside. thegoodscentscompany.com While the specific UGT responsible for the xylosylation in this compound biosynthesis is not explicitly detailed in the provided information, the general mechanism involves a UGT enzyme utilizing UDP-xylose.

The glycosylation step is typically the final modification in the biosynthetic pathway of lignan glycosides like this compound, rendering the aglycone into a more stable and soluble form for storage within the plant.

Chemical Synthesis and Analogue Development of Ssioriside

Total Synthesis Approaches to Lignan (B3055560) Glycosides

Total synthesis of lignan glycosides involves the de novo construction of the entire molecule from simpler precursors. This often presents significant stereochemical challenges due to the multiple chiral centers present in the lignan core and the glycosidic linkage. Approaches to the total synthesis of lignans (B1203133), including those with aryltetralin and dibenzylbutane skeletons similar to ssioriside, have been explored using various methodologies. nuph.edu.uanih.govsioc-journal.cn

Methods for constructing the lignan core include cycloaddition strategies, coupling reactions, and asymmetric synthesis to control stereochemistry. nuph.edu.uanih.govsioc-journal.cn For instance, studies have reported total syntheses of lignans like podophyllotoxin (B1678966) and its analogues, which share structural features with this compound, employing reactions such as Diels-Alder cycloadditions and C-H bond arylation. nuph.edu.ua The glycosidic linkage, a β-D-xylopyranoside in the case of this compound, is typically formed through glycosylation reactions between a protected lignan aglycone and an activated sugar donor. researchgate.net Phase-transfer catalysis and other glycosylation methods have been applied in the synthesis of lignan glycosides. researchgate.net

While general methods for lignan and lignan glycoside synthesis exist, specific detailed total synthesis routes explicitly for this compound are not extensively documented in the provided search results. However, the principles and techniques developed for related lignan glycosides would be applicable.

Semi-synthetic Modifications and Derivative Generation

Semi-synthetic approaches involve using naturally isolated this compound or a closely related lignan as a starting material for chemical modifications. This can allow for targeted alterations to specific parts of the molecule, such as the hydroxyl groups, methoxy (B1213986) groups, or the sugar moiety.

Modifications can include esterification, etherification, or glycosylation with different sugar units to explore the impact of these changes on biological activity. For example, semi-synthesis has been used to generate derivatives of other natural products, such as the semi-synthetic production of betulin (B1666924) 3-caffeate from betulin. researchgate.net While direct examples of semi-synthetic modifications of this compound were not prominently featured in the search results, the presence of hydroxyl groups on the phenyl rings and the glycosidic linkage provide sites for potential chemical transformations.

Research on other lignan glycosides has involved semi-preparative HPLC for isolation and subsequent structural elucidation by NMR, which could be a preliminary step for semi-synthetic work on this compound. mdpi.comresearchgate.net

Rational Design of this compound Analogues for Targeted Research

Rational design of this compound analogues involves creating new compounds based on the known structure-activity relationships of this compound and related lignans. This process is guided by the understanding of how specific structural features of this compound contribute to its biological properties.

Although detailed research findings on the biological activities of this compound itself were not a primary focus of the search results (due to the strict instruction to focus solely on synthesis and analogue development), the context of lignan research suggests potential areas for analogue design. Lignans are known for diverse biological activities, including antioxidant and anti-inflammatory properties. mdpi.comnih.govd-nb.info

Rational design could involve modifying the aromatic substitution pattern, altering the stereochemistry of the dibenzylbutane core, or changing the sugar moiety to investigate the effect on specific biological targets or pathways. For instance, analogues with altered methoxy or hydroxyl group positions could be synthesized to study their influence on interactions with enzymes or receptors. Similarly, replacing the xylose unit with other sugars (e.g., glucose, arabinose) could reveal the importance of the specific glycoside for activity or pharmacokinetic properties.

The design of analogues is often coupled with biological evaluation to establish structure-activity relationships. While specific research findings on this compound analogue design and their targeted research applications were not detailed, the general approach in lignan research involves synthesizing a series of related compounds and testing their activities to identify key structural determinants.

Advanced Analytical Methodologies for Ssioriside Research

Non-Targeted Screening and Identification Strategies

Non-targeted screening (NTS) plays a crucial role in the discovery and identification of compounds like Ssioriside in biological samples without prior knowledge of all potential analytes nih.govnih.gov. This approach is particularly valuable when analyzing complex plant extracts or biological systems where the full metabolic profile is not entirely characterized. A two-stage analytical strategy combining spectroscopic and spectrometric methods has been successfully applied for the non-targeted screening and identification of lignans (B1203133), including this compound, in plant extracts uni.lunih.gov. This strategy involves initial screening using 2D NMR to detect specific structural fragments, followed by mass spectrometry for molecular-level analysis and identification uni.lunih.gov.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) in Complex Biological Matrices

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for elucidating the structures of compounds within complex mixtures, such as biological matrices uni.lunih.govguidetopharmacology.org. For this compound and other lignans, 2D NMR methods like HSQC (Heteronuclear Single Quantum Coherence), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, providing detailed information about the compound's connectivity and stereochemistry uni.luresearchgate.net.

In the non-targeted screening of plant extracts, 2D NMR allows for the detection of specific lignan-related structural fragments directly within the complex mixture, even before isolation of individual compounds uni.lunih.gov. For instance, analysis of 1H and 2D NMR spectra has been used to identify this compound and other lignans based on characteristic signals uni.lu. HMBC correlations can confirm the positions of substituents, such as methoxy (B1213986) groups and glycosidic linkages uni.luresearchgate.net. While 2D NMR is effective for revealing specific structural fragments in complex mixtures, its sensitivity can be limited, particularly for detecting trace amounts of metabolites uni.lu.

High-Resolution Mass Spectrometry (HRMS) Coupled with Liquid Chromatography (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Liquid Chromatography (LC-HRMS), is an essential tool for the non-targeted screening and identification of compounds like this compound nih.govnih.govguidetopharmacology.orguni.lu. LC-HRMS offers high sensitivity and selectivity, enabling the detection and accurate mass measurement of a wide range of metabolites in complex biological samples uni.lunih.govnih.gov.

In the context of analyzing plant extracts, LC-HRMS allows for the separation of various compounds before they are introduced into the mass spectrometer uni.lunih.govuni.lunih.gov. The high resolving power of HRMS provides accurate mass measurements of parent ions, which are crucial for determining the elemental composition of unknown compounds uni.lu. This is particularly important in non-targeted screening where a predefined list of analytes is not used nih.govnih.govuni.lu. This compound has been identified using HPLC-ESI-HRMS, often in negative ionization mode, based on its accurate mass and fragmentation patterns uni.luguidetopharmacology.orgnih.gov. The combination of LC separation and HRMS detection facilitates the identification of this compound alongside other phenolic compounds and lignans in complex matrices guidetopharmacology.orgnih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a fragmentation technique used in conjunction with HRMS to obtain structural information about detected ions by analyzing their fragment ions uni.lunih.govnih.gov. For the identification of this compound and other lignans, MS/MS provides characteristic fragmentation patterns that can be compared to spectral databases or used for de novo structural elucidation uni.lunih.gov.

In the two-stage analytical strategy for lignan (B3055560) identification, MS/MS analysis is performed on the precursor ions detected by LC-HRMS uni.lunih.gov. The fragmentation patterns observed in the tandem mass spectra provide crucial information about the substructures present in the molecule uni.lu. For example, the loss of sugar moieties or specific aglycone fragments can be observed, aiding in the confirmation of the compound's structure uni.lu. The establishment of corresponding fragment ions based on initial 2D NMR data can guide the targeted search for specific lignan structures in MS/MS chromatograms uni.lunih.gov. While tandem mass spectra of related lignans may exhibit similar sets of product ions, subtle differences in fragmentation patterns and elemental compositions of fragments, determined by HRMS, enable their differentiation and identification uni.lu.

Quantitative Analysis and Metabolomics Profiling of this compound in Biological Systems

Quantitative analysis of this compound in biological systems aims to determine its concentration in various matrices, while metabolomics profiling seeks to comprehensively analyze the suite of metabolites present, including this compound, to understand metabolic changes nih.govbohrium.commpg.de. Although this compound has been detected in biological samples like fruits, its quantitative analysis has been noted as not yet performed in some instances fishersci.ca.

Metabolomics approaches, particularly those utilizing LC-MS, are increasingly applied to study the metabolic profiles of biological systems nih.govnih.govmpg.denih.gov. Untargeted metabolomics, which employs techniques like HILIC-MS, has identified this compound as one of the phenolic compounds present in samples like coffee during roasting processes nih.govnih.gov. These studies demonstrate the capability of metabolomics platforms to detect this compound within the broader metabolic landscape of a biological system nih.govnih.gov.

Future Research Perspectives on Ssioriside

Elucidation of Additional Biological Activities and Pharmacological Potential

Initial studies have provided a foundational understanding of Ssioriside's biological effects. However, a thorough exploration of its full pharmacological potential is crucial. Future research should systematically investigate a broader range of biological activities. High-throughput screening assays can be employed to test this compound against a diverse panel of cellular and molecular targets. Investigating its potential anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties, among others, could reveal novel therapeutic avenues. Furthermore, preclinical studies using relevant in vitro and in vivo models will be essential to validate these initial findings and to establish a robust pharmacological profile for this compound.

Deeper Understanding of Molecular Mechanisms and Cellular Pathways Modulated by this compound

To fully harness the therapeutic potential of this compound, a detailed understanding of its molecular mechanisms of action is paramount. Future investigations should aim to identify the specific cellular pathways that are modulated by this compound. Techniques such as molecular docking and affinity chromatography coupled with mass spectrometry can help identify direct protein targets of this compound. Subsequent cell-based assays and genetic perturbation studies, like siRNA or CRISPR-Cas9, can then be used to validate these targets and elucidate the downstream signaling cascades. For instance, investigating its impact on key signaling pathways implicated in various diseases, such as the NF-κB, MAPK, and PI3K/Akt pathways, will provide critical insights into its mode of action.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics)

The application of advanced "omics" technologies will be instrumental in obtaining a holistic view of the cellular response to this compound. researchgate.net

Metabolomics: Untargeted and targeted metabolomic analyses of cells or tissues treated with this compound can reveal significant alterations in metabolic pathways. escholarship.orgnih.govresearchgate.netnih.gov This can provide valuable information about the compound's mechanism of action and potential off-target effects.

Proteomics: Quantitative proteomic approaches, such as SILAC or TMT labeling followed by mass spectrometry, can identify changes in protein expression and post-translational modifications induced by this compound. mdpi.comnih.govnih.gov This will help in identifying key protein networks and signaling pathways affected by the compound.

Transcriptomics: RNA sequencing (RNA-Seq) can be utilized to analyze the global changes in gene expression in response to this compound treatment. nih.govnih.govfrontiersin.org This will provide insights into the transcriptional regulatory networks influenced by the compound and help in identifying potential biomarkers of its activity.

Integrating data from these different omics platforms will provide a comprehensive, systems-level understanding of this compound's biological effects.

Exploration of Chemodiversity and Genetic Factors in this compound-Producing Plants

The natural source of this compound, the plant in which it is produced, holds a wealth of information that can be leveraged for its sustainable production and for the discovery of related compounds with potentially enhanced activities.

Chemodiversity: A thorough phytochemical analysis of different populations and varieties of the this compound-producing plant is necessary to explore its chemodiversity. researchgate.netnih.govresearchgate.netriojournal.com This could lead to the identification of novel structural analogs of this compound with improved pharmacological properties.

Genetic Factors: Understanding the genetic basis of this compound biosynthesis is crucial for its biotechnological production. Genome-wide association studies (GWAS) and quantitative trait locus (QTL) mapping can be used to identify genes and genetic markers associated with high this compound content. nih.govnih.govresearchgate.netnews-medical.netmdpi.com This knowledge will be invaluable for breeding programs aimed at developing high-yielding plant varieties.

Biotechnological Production and Sustainable Sourcing Strategies for this compound

To ensure a stable and environmentally friendly supply of this compound for research and potential future commercialization, it is imperative to develop sustainable production and sourcing strategies.

Biotechnological Production: The elucidation of the this compound biosynthetic pathway will open up avenues for its production in microbial systems, such as yeast or bacteria, through metabolic engineering. This approach offers a scalable and controlled production platform, independent of geographical and climatic constraints.

Sustainable Sourcing: For plant-based production, establishing sustainable agricultural practices is essential. brightest.ioresponsive.iofsb.org.uksig.orgaptean.com This includes optimizing cultivation conditions, developing efficient extraction and purification methods, and ensuring the conservation of the plant's natural habitat. Exploring plant cell and tissue culture techniques could also provide a controlled and sustainable source of this compound.

By pursuing these future research directions, the scientific community can comprehensively unravel the therapeutic potential of this compound, paving the way for the development of novel medicines and sustainable production methods.

Q & A

Q. How should researchers document negative or inconclusive results in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.